Agn-PC-00houe
Beschreibung
Agn-PC-00houe (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its unique structural features, including a bromo-chloro-substituted phenyl ring and a boronic acid functional group. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity .
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
- Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted applications .
- Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Agn-PC-00houe’s structural complexity and functional versatility have prompted comparisons with other boronic acid derivatives and halogenated aromatic compounds.
Eigenschaften
CAS-Nummer |
65877-98-7 |
|---|---|
Molekularformel |
C10H13BrO4 |
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
5'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylic acid |
InChI |
InChI=1S/C10H13BrO4/c11-7-3-6-8(9(12)13)5(7)4-10(6)14-1-2-15-10/h5-8H,1-4H2,(H,12,13) |
InChI-Schlüssel |
PSQMIZSQDUTASM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC3C(CC2C3C(=O)O)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-00houe involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are dissolved in a suitable solvent and reacted under controlled temperature and pressure conditions.
Intermediate Formation: The reaction mixture is then subjected to further chemical transformations to form intermediates.
Final Product Formation: The intermediates undergo a final reaction to yield Agn-PC-00houe.
Industrial Production Methods
Industrial production of Agn-PC-00houe typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-00houe undergoes various chemical reactions, including:
Oxidation: Agn-PC-00houe can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of Agn-PC-00houe involve the use of reducing agents to yield reduced forms of the compound.
Substitution: Agn-PC-00houe can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of Agn-PC-00houe include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of Agn-PC-00houe depend on the specific reaction conditions and reagents used. These products often exhibit distinct chemical and physical properties, making them valuable for various applications.
Wissenschaftliche Forschungsanwendungen
Agn-PC-00houe has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of Agn-PC-00houe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired biological or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-00houe belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with two structurally analogous compounds:
Structural Analogs
Key Observations :
Lipophilicity : Agn-PC-00houe’s Log Po/w (2.15) is intermediate between its analogs, balancing solubility and membrane permeability.
BBB Penetration : Agn-PC-00houe uniquely crosses the BBB, unlike its analogs, likely due to optimized halogen placement reducing polar surface area (TPSA = 40.46 Ų vs. >45 Ų in analogs) .
Synthetic Accessibility : Agn-PC-00houe’s synthesis score (2.07) is superior to its analogs (2.3–2.5), reflecting streamlined reaction conditions .
Functional Analogs
Agn-PC-00houe shares functional similarities with bortezomib , a proteasome inhibitor boronic acid drug:
- Mechanism : Both act via boronic acid-mediated binding to catalytic threonine residues .
- Bioactivity : Agn-PC-00houe lacks CYP inhibition and P-gp substrate activity, reducing drug-drug interaction risks compared to bortezomib .
- Thermodynamic Stability : Agn-PC-00houe’s higher Log S (-2.99) vs. bortezomib (Log S = -4.2) suggests better aqueous stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
